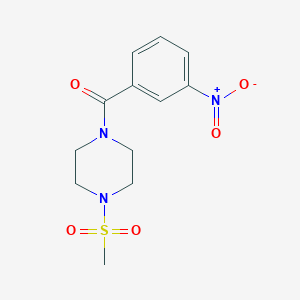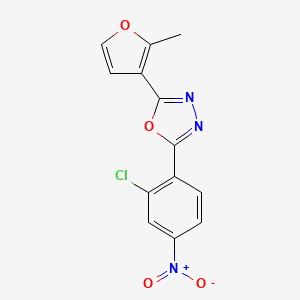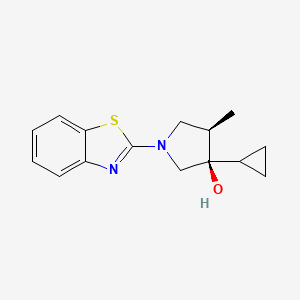![molecular formula C16H12F3N3S B5565826 4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol CAS No. 298687-03-3](/img/structure/B5565826.png)
4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound “4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), a benzyl group (a benzene ring attached to a CH2 group), a 1,2,4-triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a thiol group (an sulfur atom bonded to a hydrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound more reactive . The thiol group could also participate in various reactions, such as oxidation or the formation of disulfide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence properties like solubility and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Triazole Derivatives
Research has shown the synthesis of triazole derivatives, including compounds similar to 4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol, through cyclisation and condensation reactions. These synthesized compounds were confirmed using chromatographic and spectroscopic methods (Singh & Kandel, 2013).
Synthesis, Characterization, and Studies of New Heterocycles
Another study focused on the synthesis of new triazole-based heterocycles, highlighting the versatility of triazole compounds in the creation of a variety of chemical structures. The synthesized compounds exhibited significant biological activity, further emphasizing the potential of triazole derivatives in various applications (Sarhan et al., 2008).
Catalytic Applications
Catalyst Activation with Rhodium and Iridium Complexes
Triazole-based ligands, including those with structural similarities to 4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol, have been used to activate rhodium and iridium complexes for catalytic applications. These complexes demonstrated efficiency in the catalytic oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2014).
Corrosion Inhibition
Molecular-Level Understanding of Corrosion Inhibition
Triazole derivatives have been evaluated for their efficiency in inhibiting corrosion of metals in acidic media. The study provided insights into the relationship between molecular structures and inhibition efficiencies, highlighting the role of strategic placement of functional groups in enhancing corrosion inhibition (Gece & Bilgiç, 2012).
Antimicrobial and Anticancer Activities
Synthesis and Antibacterial Activity
Some derivatives of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and investigated for their antibacterial activity. These studies underscore the potential of triazole compounds as effective agents in combating bacterial infections (Ghattas et al., 2016).
Anti-Cancer Activity of Fluorinated Triazoles
Research into fluorinated triazole derivatives has demonstrated their potential in exhibiting moderate to good antiproliferative activity against various cancerous cell lines, indicating the promise of such compounds in the development of anticancer drugs (Chowrasia et al., 2017).
Safety and Hazards
As with any chemical compound, handling “4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could include risks associated with handling organic solvents, reactive chemicals, or potentially toxic substances .
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenyl-3-[[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3S/c17-16(18,19)12-6-4-5-11(9-12)10-14-20-21-15(23)22(14)13-7-2-1-3-8-13/h1-9H,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAYMNNHDDTQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128212 | |
| Record name | 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-triazole-3-thiol | |
CAS RN |
298687-03-3 | |
| Record name | 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298687-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-methoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5565746.png)
![1-(5-quinoxalinylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5565757.png)
![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)


![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)
![5-methyl-1-(4-methylphenyl)-4-[4-(2-oxo-1-piperidinyl)butanoyl]-2-piperazinone](/img/structure/B5565777.png)
![N'-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methylene)-2-(1-naphthyloxy)acetohydrazide](/img/structure/B5565782.png)


![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)

![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B5565829.png)